molecular formula C21H19FN4OS B10919206 (2Z)-2-{[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Cat. No.: B10919206
M. Wt: 394.5 g/mol
InChI Key: VTWMCNLGYIMQID-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-phenethyl-1,3-thiazolan-4-one is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a pyrazole ring, and a thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-phenethyl-1,3-thiazolan-4-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-fluorobenzylamine with a pyrazole derivative, followed by cyclization with a thiazolone precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-phenethyl-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-phenethyl-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-phenethyl-1,3-thiazolan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A precursor in the synthesis of the target compound, known for its use in organic synthesis and medicinal chemistry.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, often investigated for their biological activities.

    Thiazolone Derivatives: Compounds with the thiazolone moiety, studied for their potential therapeutic effects.

Uniqueness

2-{[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-phenethyl-1,3-thiazolan-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19FN4OS

Molecular Weight

394.5 g/mol

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]imino-3-(2-phenylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19FN4OS/c22-18-8-6-17(7-9-18)13-25-14-19(12-23-25)24-21-26(20(27)15-28-21)11-10-16-4-2-1-3-5-16/h1-9,12,14H,10-11,13,15H2

InChI Key

VTWMCNLGYIMQID-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC=C(C=C3)F)S1)CCC4=CC=CC=C4

Origin of Product

United States

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